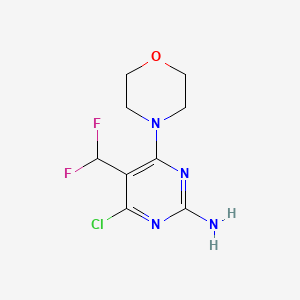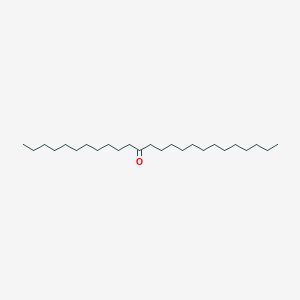
12-Pentacosanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
12-Pentacosanone, also known as pentacosan-12-one, is a long-chain alkyl ketone with the molecular formula C25H50O and a molecular weight of 366.66 g/mol . It is characterized by a ketone functional group located at the 12th carbon of a 25-carbon chain. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 12-Pentacosanone can be synthesized through various organic synthesis methods. One common approach involves the oxidation of 12-pentacosanol using oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent (chromic acid in acetone). The reaction typically occurs under mild conditions to prevent over-oxidation .
Industrial Production Methods: In industrial settings, this compound is produced through large-scale oxidation processes. The starting material, 12-pentacosanol, is subjected to controlled oxidation using industrial oxidizing agents. The reaction conditions are optimized to achieve high yields and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: 12-Pentacosanone undergoes several types of chemical reactions, including:
Oxidation: Further oxidation can convert this compound into carboxylic acids.
Reduction: Reduction reactions using reagents like lithium aluminum hydride (LiAlH4) can convert this compound back to 12-pentacosanol.
Substitution: The ketone group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions:
Oxidation: PCC, Jones reagent.
Reduction: LiAlH4, sodium borohydride (NaBH4).
Substitution: Grignard reagents, organolithium compounds.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: 12-Pentacosanol.
Substitution: Various alkylated or arylated derivatives.
Aplicaciones Científicas De Investigación
12-Pentacosanone has a wide range of applications in scientific research:
Chemistry: Used as a model compound in studies of long-chain ketones and their reactivity.
Biology: Investigated for its potential role in biological membranes and lipid metabolism.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and as an intermediate in organic synthesis.
Mecanismo De Acción
The mechanism of action of 12-Pentacosanone involves its interaction with various molecular targets and pathways. As a ketone, it can participate in redox reactions, influencing cellular redox states. Additionally, its long alkyl chain allows it to integrate into lipid bilayers, potentially affecting membrane fluidity and function .
Comparación Con Compuestos Similares
13-Pentacosanone: Similar in structure but with the ketone group at the 13th carbon.
14-Pentacosanone: Ketone group at the 14th carbon.
12-Hexacosanone: Similar structure with a longer carbon chain.
Uniqueness: 12-Pentacosanone is unique due to its specific position of the ketone group, which influences its chemical reactivity and physical properties. This positional specificity can result in different biological and chemical behaviors compared to its isomers .
Propiedades
Fórmula molecular |
C25H50O |
|---|---|
Peso molecular |
366.7 g/mol |
Nombre IUPAC |
pentacosan-12-one |
InChI |
InChI=1S/C25H50O/c1-3-5-7-9-11-13-14-16-18-20-22-24-25(26)23-21-19-17-15-12-10-8-6-4-2/h3-24H2,1-2H3 |
Clave InChI |
VFOZLTSXULEQBP-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCC(=O)CCCCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


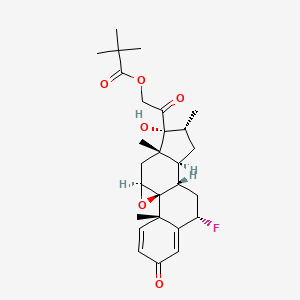
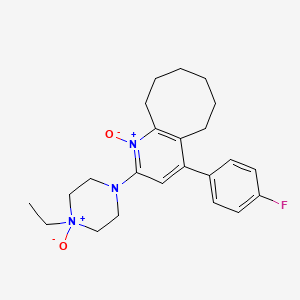
![(E,3R,5S)-7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxy-N-methyl-N-[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl]hept-6-enamide](/img/structure/B13425500.png)
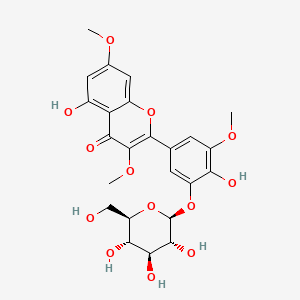
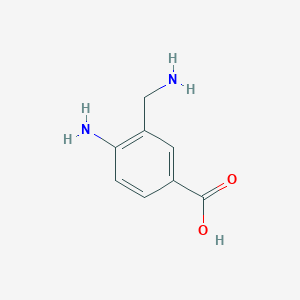
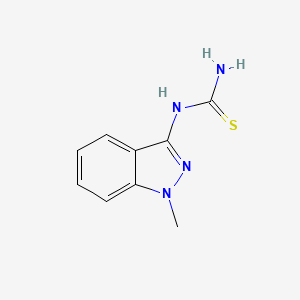
![(2S,3S,5R,6R)-6-[[(4R,4aR,7S,7aR,12bS)-9-hydroxy-3-(trideuteriomethyl)-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13425529.png)
![4-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-3-fluoroaniline](/img/structure/B13425531.png)
![N-[9-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-[tri(propan-2-yl)silyloxymethoxy]oxolan-2-yl]purin-6-yl]acetamide](/img/structure/B13425539.png)
![1,3-Cyclohexanedione, 5-phenyl-2-[[(2-pyridinylmethyl)amino]methylene]-](/img/structure/B13425552.png)
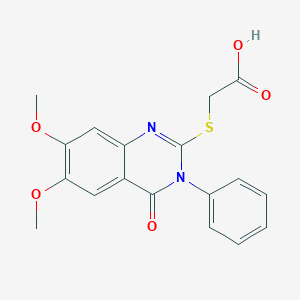
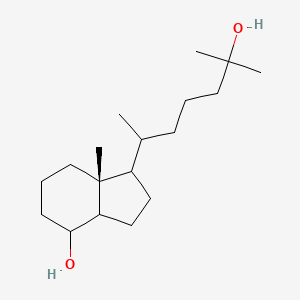
![5-Bromo-2-[2,6-difluoro-4-(trifluoromethyl)phenoxy]-3-fluoroaniline](/img/structure/B13425562.png)
